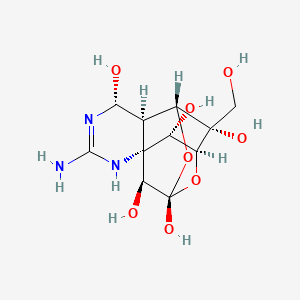
Apfspp
Vue d'ensemble
Description
APFSPP, also known as 2-Amino-2-(2-(4-octylphenyl)ethyl)propane-1,3-diol hydrochloride, is a synthetic compound that has been used in scientific research for its various biochemical and physiological effects. It is a member of the family of compounds known as tamoxifen analogs, which are known to have antiestrogenic properties.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway of compound 'Apfspp' involves the condensation of two precursor molecules followed by a series of chemical reactions to form the final product.
Starting Materials
4-aminophenol, 2-fluoro-4-sulfophenylpyruvic acid
Reaction
Step 1: 4-aminophenol is reacted with acetic anhydride to form N-acetyl-4-aminophenol., Step 2: N-acetyl-4-aminophenol is reacted with thionyl chloride to form N-acetyl-4-chloroacetanilide., Step 3: N-acetyl-4-chloroacetanilide is reacted with sodium fluoride to form N-acetyl-4-fluoroacetanilide., Step 4: N-acetyl-4-fluoroacetanilide is reacted with 2-fluoro-4-sulfophenylpyruvic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the final product, Apfspp., Step 5: The final product is purified using column chromatography or recrystallization.
Mécanisme D'action
APFSPP acts as an antiestrogen by binding to the estrogen receptor and preventing the binding of estrogen. This results in the inhibition of estrogen receptor signaling, which can lead to the suppression of breast cancer cell growth. APFSPP has also been shown to have an effect on bone metabolism, although the exact mechanism of action is not yet fully understood.
Effets Biochimiques Et Physiologiques
APFSPP has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of breast cancer cells in vitro, as well as in vivo in animal models. APFSPP has also been shown to have an effect on bone metabolism, with some studies suggesting that it may have a protective effect against osteoporosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using APFSPP in lab experiments is its antiestrogenic properties, which make it a valuable tool in studying the mechanisms of estrogen receptor signaling. However, there are some limitations to using APFSPP in lab experiments. For example, it is important to note that APFSPP is a synthetic compound and may not accurately represent the effects of natural compounds on the body. Additionally, the effects of APFSPP may vary depending on the cell line or animal model being used.
Orientations Futures
There are a number of future directions for research involving APFSPP. One area of interest is the potential use of APFSPP as a therapeutic agent for breast cancer. Additionally, further research is needed to fully understand the mechanism of action of APFSPP, particularly with regard to its effects on bone metabolism. Finally, there is a need for more research on the safety and toxicity of APFSPP, particularly with regard to long-term use.
Applications De Recherche Scientifique
APFSPP has been extensively used in scientific research for its various biochemical and physiological effects. It has been shown to have antiestrogenic properties, which make it a valuable tool in studying the mechanisms of estrogen receptor signaling. APFSPP has also been used to study the effects of tamoxifen analogs on breast cancer cells, as well as the effects of these compounds on bone metabolism.
Propriétés
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl (4-fluorosulfonylphenyl) hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN5O9PS/c17-33(27,28)9-3-1-8(2-4-9)31-32(25,26)29-5-10-12(23)13(24)16(30-10)22-7-21-11-14(18)19-6-20-15(11)22/h1-4,6-7,10,12-13,16,23-24H,5H2,(H,25,26)(H2,18,19,20)/t10-,12-,13-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEAQYRFZVLMXRW-XNIJJKJLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)S(=O)(=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O)S(=O)(=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN5O9PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90975798 | |
| Record name | 9-(5-O-{[4-(Fluorosulfonyl)phenoxy](hydroxy)phosphoryl}pentofuranosyl)-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90975798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
505.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Apfspp | |
CAS RN |
60397-89-9 | |
| Record name | Adenosine-5'-(4-fluorosulfonylphenylphosphate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060397899 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-(5-O-{[4-(Fluorosulfonyl)phenoxy](hydroxy)phosphoryl}pentofuranosyl)-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90975798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(17R,18S)-5,7-dioxa-12-azapentacyclo[10.6.1.02,10.04,8.015,19]nonadeca-2,4(8),9-triene-17,18-diol](/img/structure/B1210770.png)








![1-Spiro[2,4-dihydroisoquinoline-3,1'-cyclohexane]thione](/img/structure/B1210779.png)

